molecular formula C6H4BrF2N B177035 3-Bromo-2,4-difluoroaniline CAS No. 103977-79-3

3-Bromo-2,4-difluoroaniline

Cat. No. B177035
Key on ui cas rn: 103977-79-3
M. Wt: 208 g/mol
InChI Key: NUDDKKLQNVWKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005431B2

Procedure details

A mixture of 2-bromo-1,3-difluoro-4-nitrobenzene (30 g, 130 mmol) and tin(II) chloride dihydrate in 36% hydrochloric acid (150 ml) was heated to 40° C. Diethyl ether (20 ml) was slowly added to bring about solution. Once in solution the reaction proceeded rapidly and the ether boiled away. After heating at 60° C. for 1 h the reaction was cooled and then poured onto ice-water (1.5 l). The solution was made basic (pH 13) with 30% aq. sodium hydroxide keeping the internal temperature below 20° C. The resulting grey slurry was swirled with chloroform (2×500 ml), the organic extracts were combined, washed with water, dried over an-hydrous magnesium sulfate containing 2 g decolourising charcoal, filtered and evaporated to dryness. Trituration with isohexane afforded 23 g (83%) of the title compound as a buff-coloured solid: 1H NMR (360 MHz, CDCl3) δ 3.51 (2H, br), 6.65–6.70 (1H, mn), 6.75-6-80 (1H, m).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[F:12].O.O.[Sn](Cl)Cl.[CH2:18](OCC)C.[OH-].[Na+]>Cl.C(Cl)(Cl)Cl>[CH3:4][CH2:5][CH2:6][CH:7]([CH3:2])[CH3:18].[Br:1][C:2]1[C:7]([F:8])=[C:6]([NH2:9])[CH:5]=[CH:4][C:3]=1[F:12] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating at 60° C. for 1 h the reaction
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured onto ice-water (1.5 l)
CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over an-hydrous magnesium sulfate containing 2 g
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
BrC=1C(=C(C=CC1F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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